1-Cyclopentyl-4-iodo-1H-pyrazole physical properties
1-Cyclopentyl-4-iodo-1H-pyrazole physical properties
An In-Depth Technical Guide to the Physical Properties of 1-Cyclopentyl-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentyl-4-iodo-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science. The pyrazole nucleus is a common scaffold in numerous biologically active compounds, and the introduction of a cyclopentyl group at the N1 position and an iodine atom at the C4 position provides a unique combination of lipophilicity and a site for further functionalization, respectively.[1] Understanding the physical properties of this compound is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known physical characteristics of 1-Cyclopentyl-4-iodo-1H-pyrazole, contextualized with data from the parent 4-iodopyrazole, and outlines standard methodologies for their determination.
Molecular Structure and Core Identifiers
The foundational attributes of a molecule dictate its physical behavior. 1-Cyclopentyl-4-iodo-1H-pyrazole is characterized by the following identifiers:
| Property | Value | Source |
| Molecular Formula | C₈H₁₁IN₂ | [2][3] |
| Molecular Weight | 262.09 g/mol | [2][3] |
| CAS Number | 1194377-14-4 | [2][3] |
| Canonical SMILES | C1CCC(C1)N2C=C(C=N2)I | [4] |
| InChIKey | SWVDDTMQCDASQR-UHFFFAOYSA-N | [4] |
The presence of the cyclopentyl group significantly increases the molecular weight and alters the overall shape and polarity compared to the parent 4-iodopyrazole. This substitution is expected to influence intermolecular interactions and, consequently, the bulk physical properties of the material.
Caption: Molecular structure of 1-Cyclopentyl-4-iodo-1H-pyrazole.
Observed and Predicted Physical Properties
Currently, detailed experimental data on the physical properties of 1-Cyclopentyl-4-iodo-1H-pyrazole are limited in publicly available literature. Commercial suppliers list it as a yellow to colorless oil.[2] The table below summarizes the available information.
| Property | Value | Comments | Source |
| Physical State | Liquid (Yellow to colorless oil) | At room temperature. | [2] |
| Melting Point | Not Available | Expected to be below room temperature. | [2] |
| Boiling Point | Not Available | Expected to be significantly higher than 4-iodopyrazole due to increased molecular weight. | [2] |
| Density | Not Available | - | [2] |
| Solubility | Not Available | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [2] |
| pKa (Predicted) | ~1.5-2.5 | The N2 nitrogen is weakly basic. The cyclopentyl group has a minor electronic effect. | - |
| LogP (Predicted) | 2.1 | Indicates moderate lipophilicity, higher than the parent 4-iodopyrazole. | [4] |
Contextual Comparison with 4-Iodopyrazole
To provide a more complete picture, it is instructive to compare the properties of 1-Cyclopentyl-4-iodo-1H-pyrazole with its parent compound, 4-iodopyrazole.
| Property | 1-Cyclopentyl-4-iodo-1H-pyrazole | 4-Iodopyrazole | Rationale for Difference |
| Molecular Formula | C₈H₁₁IN₂ | C₃H₃IN₂ | Addition of a C₅H₈ moiety. |
| Molecular Weight | 262.09 g/mol | 193.97 g/mol | Increased mass from the cyclopentyl group. |
| Physical State | Liquid | Solid | The N-H bond in 4-iodopyrazole allows for strong intermolecular hydrogen bonding, leading to a higher melting point. The N-cyclopentyl substitution prevents this.[5] |
| Melting Point | N/A (below RT) | 108-110 °C[6] | Disruption of hydrogen bonding network. |
| Boiling Point | N/A (expected to be high) | N/A | The significantly larger molecular weight of the cyclopentyl derivative will lead to stronger van der Waals forces and a higher boiling point. |
Experimental Protocols for Physical Property Determination
For novel compounds like 1-Cyclopentyl-4-iodo-1H-pyrazole, the following standard experimental protocols would be employed to determine key physical properties.
Melting Point Determination (for solid derivatives)
While 1-Cyclopentyl-4-iodo-1H-pyrazole is a liquid, this protocol is crucial for solid derivatives or impurities.
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Sample Preparation: A small, dry sample is loaded into a capillary tube.
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Instrumentation: A calibrated melting point apparatus is used.
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Procedure: The sample is heated at a controlled rate. The temperature range from the first appearance of liquid to complete liquefaction is recorded.
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Rationale: The melting point range provides an indication of purity. A sharp melting point (narrow range) is indicative of a pure compound.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Microscale)
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Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Procedure: The assembly is heated in a suitable apparatus (e.g., a Thiele tube with heating oil). As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed.
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Observation: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
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Rationale: This method is suitable for small sample sizes and provides an accurate determination of the boiling point at a given pressure.
Solubility Assessment
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Solvent Selection: A panel of standard solvents of varying polarity is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
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Procedure: A small, measured amount of 1-Cyclopentyl-4-iodo-1H-pyrazole is added to a known volume of each solvent at a controlled temperature (e.g., 25 °C).
-
Observation: The mixture is agitated, and visual inspection determines if the compound has dissolved. This can be quantified by determining the mass that dissolves in a given volume to saturation.
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Rationale: Understanding solubility is critical for reaction setup, purification (crystallization or chromatography), and formulation for biological assays.
Spectroscopic and Crystallographic Data Context
While specific spectral data for 1-Cyclopentyl-4-iodo-1H-pyrazole is not widely published, data for the core 4-iodopyrazole provides valuable insights.
-
¹H NMR Spectroscopy: In deuterated chloroform, the protons on the pyrazole ring of 4-iodopyrazole typically appear as singlets in the aromatic region. The N-H proton is a broad singlet that can be exchanged with D₂O.[7] For 1-Cyclopentyl-4-iodo-1H-pyrazole, one would expect to see characteristic signals for the cyclopentyl protons in the aliphatic region, in addition to the pyrazole ring protons.
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Infrared (IR) Spectroscopy: The IR spectrum of 4-iodopyrazole shows characteristic N-H stretching bands. In 1-Cyclopentyl-4-iodo-1H-pyrazole, these would be absent and replaced by C-H stretching and bending vibrations from the cyclopentyl group.
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Crystal Structure: The crystal structure of 4-iodopyrazole has been determined and shows that the molecules form non-isostructural catemers through hydrogen bonding.[8] As 1-Cyclopentyl-4-iodo-1H-pyrazole is a liquid at room temperature, it does not have a stable crystal lattice under these conditions. Low-temperature crystallography could potentially elucidate its solid-state packing.
Handling and Storage
Based on the available safety data, 1-Cyclopentyl-4-iodo-1H-pyrazole should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[2] It is classified as harmful if swallowed and causes skin and eye irritation.[2]
For long-term stability, the compound should be stored in a tightly sealed container in a dry environment, at room temperature (20 to 22 °C).[2]
Conclusion
1-Cyclopentyl-4-iodo-1H-pyrazole is a valuable building block in chemical and pharmaceutical research. While a comprehensive experimental dataset of its physical properties is not yet available, its identity as a liquid oil at room temperature is established. By comparing it with the well-characterized 4-iodopyrazole, we can infer many of its properties and understand the influence of the N-cyclopentyl substituent. The methodologies outlined in this guide provide a framework for the experimental determination of its key physical characteristics, which will be essential for its future applications in drug discovery and materials science.
References
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Hohhot Fresh Fine Chem Co., Ltd. (n.d.). 1-Cyclopentyl-4-iodo-1H-pyrazole.
- PubChem. (n.d.). 4-Iodopyrazole. National Institutes of Health.
- Sigma-Aldrich. (n.d.). 4-Iodopyrazole 99%.
- PubChemLite. (n.d.). 1-cyclopentyl-4-iodo-1h-pyrazole-5-carbaldehyde.
- PubChemLite. (n.d.). 1-cyclopentyl-4-iodo-1h-pyrazole.
- PubChem. (n.d.). 1-(4-Iodophenyl)-1H-Pyrazole. National Institutes of Health.
- Boron Molecular. (n.d.). 1-cyclopentyl-4-iodo-1H-pyrazole.
- Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1).
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
- Organic Chemistry Portal. (2008). Pyrazole synthesis.
- Molecules. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.
- MedChemExpress. (n.d.). 1H-pyrazole (Pyrazole).
- Sigma-Aldrich. (n.d.). 4-Iodopyrazole 99%.
- ChemicalBook. (n.d.). 4-Iodopyrazole(3469-69-0) 1H NMR spectrum.
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